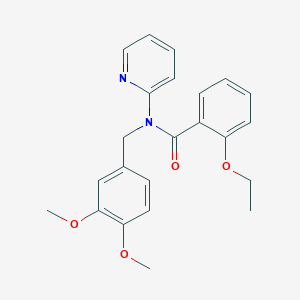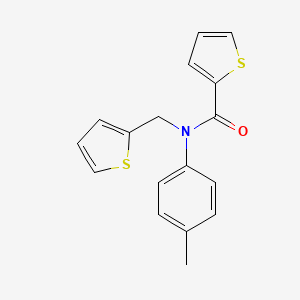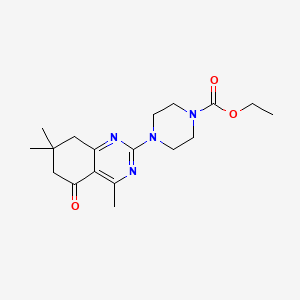
N-(3,4-dimethoxybenzyl)-2-ethoxy-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-Dimethoxyphenyl)methyl]-2-ethoxy-N-(pyridin-2-yl)benzamide is a complex organic compound with a molecular formula of C21H22N2O3 This compound is characterized by the presence of a benzamide core, substituted with a 3,4-dimethoxyphenyl group, an ethoxy group, and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-2-ethoxy-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride.
Introduction of the Pyridin-2-yl Group: The 2-ethoxybenzoyl chloride is then reacted with 2-aminopyridine in the presence of a base such as triethylamine to form N-(2-ethoxybenzoyl)-2-aminopyridine.
Attachment of the 3,4-Dimethoxyphenyl Group: The final step involves the reaction of N-(2-ethoxybenzoyl)-2-aminopyridine with 3,4-dimethoxybenzyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dimethoxyphenyl)methyl]-2-ethoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[(3,4-Dimethoxyphenyl)methyl]-2-ethoxy-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-2-ethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(3,4-Dimethoxyphenyl)-N-[3-(2-pyridin-2-yl)ethyl]benzamide
Uniqueness
N-[(3,4-Dimethoxyphenyl)methyl]-2-ethoxy-N-(pyridin-2-yl)benzamide is unique due to the combination of its structural features, including the presence of both a pyridin-2-yl group and a 3,4-dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H24N2O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-ethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H24N2O4/c1-4-29-19-10-6-5-9-18(19)23(26)25(22-11-7-8-14-24-22)16-17-12-13-20(27-2)21(15-17)28-3/h5-15H,4,16H2,1-3H3 |
InChI Key |
SIXMCOJPVURRAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11346962.png)

![N,N-diethyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11346976.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11346981.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B11346982.png)
![5-(3-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11346988.png)
![2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11346996.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pyridinylmethyl)acetamide](/img/structure/B11347005.png)
![propan-2-yl {2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B11347016.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11347020.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-propoxybenzamide](/img/structure/B11347027.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11347037.png)

![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-propoxybenzamide](/img/structure/B11347045.png)
